molecular formula C10H11BClN3O2 B7956162 [1-(6-Chloropyridin-2-yl)-3,5-dimethylpyrazol-4-yl]boronic acid

[1-(6-Chloropyridin-2-yl)-3,5-dimethylpyrazol-4-yl]boronic acid

Cat. No.: B7956162
M. Wt: 251.48 g/mol
InChI Key: IUICUJKJNQUKKV-UHFFFAOYSA-N
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Description

[1-(6-Chloropyridin-2-yl)-3,5-dimethylpyrazol-4-yl]boronic acid: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a chloropyridine moiety. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(6-Chloropyridin-2-yl)-3,5-dimethylpyrazol-4-yl]boronic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Chloropyridine Substitution: The next step involves the introduction of the chloropyridine group. This can be done through a nucleophilic substitution reaction where the pyrazole ring reacts with 6-chloropyridine.

    Boronic Acid Formation: The final step is the introduction of the boronic acid group. This can be achieved through the reaction of the chloropyridine-pyrazole intermediate with a boronating agent such as bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(6-Chloropyridin-2-yl)-3,5-dimethylpyrazol-4-yl]boronic acid can undergo oxidation reactions to form the corresponding boronic acid derivatives.

    Reduction: The compound can be reduced to form boronate esters, which are useful intermediates in organic synthesis.

    Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Strong nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Boronate esters.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(6-Chloropyridin-2-yl)-3,5-dimethylpyrazol-4-yl]boronic acid is widely used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

Biology

In biological research, this compound is used as a building block for the synthesis of bioactive molecules. Its ability to form stable carbon-boron bonds makes it valuable in the development of boron-containing drugs and probes.

Medicine

In medicine, boronic acid derivatives are explored for their potential as enzyme inhibitors. This compound, in particular, has shown promise in the development of proteasome inhibitors, which are used in cancer therapy.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which [1-(6-Chloropyridin-2-yl)-3,5-dimethylpyrazol-4-yl]boronic acid exerts its effects involves the formation of stable boron-carbon bonds. These bonds are crucial in various catalytic processes, including the Suzuki-Miyaura coupling. The compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloropyridine-3-boronic acid
  • 6-Chloropyridine-2-boronic acid
  • 3,5-Dimethylpyrazole-4-boronic acid

Uniqueness

Compared to similar compounds, [1-(6-Chloropyridin-2-yl)-3,5-dimethylpyrazol-4-yl]boronic acid offers a unique combination of reactivity and stability. Its structure allows for versatile applications in various fields, from organic synthesis to medicinal chemistry. The presence of both chloropyridine and pyrazole moieties enhances its reactivity, making it a valuable reagent in complex synthetic routes.

Properties

IUPAC Name

[1-(6-chloropyridin-2-yl)-3,5-dimethylpyrazol-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BClN3O2/c1-6-10(11(16)17)7(2)15(14-6)9-5-3-4-8(12)13-9/h3-5,16-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUICUJKJNQUKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N(N=C1C)C2=NC(=CC=C2)Cl)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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